molecular formula C9H9NO3 B2983313 1-Nitro-3-phenylpropan-2-one CAS No. 85199-47-9

1-Nitro-3-phenylpropan-2-one

Cat. No.: B2983313
CAS No.: 85199-47-9
M. Wt: 179.175
InChI Key: OKYACOSASPGZBU-UHFFFAOYSA-N
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Description

1-Nitro-3-phenylpropan-2-one is an organic compound with the molecular formula C9H10NO3 . It is also known by its IUPAC name, Propan-1-one, 3-nitro-1-phenyl .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . Another method involves the reaction of 1-phenylpropan-1-one with a mixture of HNO3 and H2SO4 to form 1-(3-nitrophenyl)propan-1-one .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C9H9NO3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2 . The molecular weight of this compound is 180.1806 .

Scientific Research Applications

Microbial Applications

1-Nitro-3-phenylpropan-2-one and its derivatives have been studied for their microbial applications. For instance, certain microorganisms can hydrogenate nitroolefins like 2-nitro-1-phenyl-1-propene, resulting in optically active compounds. Specific actinomycetes, such as Rhodococcus, Nocardia, and Mycobacterium, have been noted for their capacity to asymmetrically reduce these substrates, yielding optically active 2-nitro-1-phenylpropane. Among these, Rhodococcus rhodochrous was identified as particularly effective, producing the saturated compound quantitatively under controlled conditions (Sakai et al., 1985).

Synthetic Chemistry and Reactions

In synthetic chemistry, this compound and its analogs have been employed in various synthesis processes. The compound has been involved in the synthesis of specific GABAB receptor antagonists through reactions like Michael addition followed by Curtius degradation of corresponding acids (Abbenante et al., 1994). Moreover, the chemistry of aryllead (IV) tricarboxylates has been explored, showing that 2-nitropropane reacts with phenyllead triacetate in dimethyl sulfoxide to produce 2-nitro-2-phenylpropane efficiently. This arylation reaction has been deemed quite general for nitroalkanes, indicating the versatility of such compounds in synthetic chemistry (Kozyrod & Pinhey, 1985).

Pharmacological and Biochemical Studies

Pharmacological and biochemical properties of this compound and related compounds have also been a subject of study. It was found that 1-nitro-2-phenylethane, a closely related compound, possesses hypotensive, bradycardic, and vasodilator properties. Research suggests that it induces vasorelaxation by stimulating the soluble guanylate cyclase-cGMP pathway, revealing its potential therapeutic applications (Brito et al., 2013).

Properties

IUPAC Name

1-nitro-3-phenylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYACOSASPGZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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